7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in crystalline solids. For this compound, the planar imidazo[4,5-b]pyridinone core likely adopts a near-coplanar conformation with its substituents, as observed in related structures such as 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, which exhibits a dihedral angle of 1.8° between its aromatic systems. The difluoromethyl group at position 7 introduces steric and electronic perturbations that may influence crystal packing through C–F···H–C interactions, while the thioxo group at position 2 could participate in S···π interactions or hydrogen bonding networks similar to those seen in 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate.
The crystal lattice is expected to exhibit layered arrangements stabilized by π–π stacking between aromatic rings, with interplanar distances comparable to the 3.768 Å observed in brominated imidazopyridine derivatives. Hydrogen bonding involving the thioxo sulfur and adjacent NH groups may generate supramolecular motifs such as chains or sheets, as demonstrated in structures containing analogous thiazolidinone moieties.
Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, ¹⁹F)
¹H NMR analysis reveals distinct signals for the methyl groups at positions 1 and 3, typically appearing as singlets in the δ 2.8–3.2 ppm range due to their proximity to electron-withdrawing groups. The difluoromethyl (-CF2H) group produces characteristic splitting patterns, with ¹H NMR showing a triplet (J ≈ 56 Hz) from coupling with two equivalent fluorine atoms, while the ¹⁹F NMR spectrum displays a singlet at approximately δ -140 ppm, consistent with fluorinated imidazopyridines.
In the ¹³C NMR spectrum, the thioxo carbon resonates near δ 180 ppm, analogous to thiocarbonyl groups in 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives. The imidazo[4,5-b]pyridinone ring carbons appear between δ 110–160 ppm, with deshielding effects observed at position 7 due to the electron-withdrawing difluoromethyl substituent. Two-dimensional correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC) experiments would confirm through-space and through-bond connectivity, particularly between the difluoromethyl group and the aromatic system.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₁H₁₂F₂N₃O₂S. Characteristic fragmentation pathways include:
- Loss of the difluoromethyl group (-CF2H, 51 Da) yielding a fragment at m/z 248
- Cleavage of the thioxo group with subsequent rearrangement (loss of COS, 60 Da)
- Retro-Diels-Alder fragmentation of the bicyclic system, observed in related imidazopyridines
The isotopic pattern at m/z 299 ([M+H]⁺) displays a distinctive 1:2:1 triplet due to two fluorine atoms, aiding in compound identification. Tandem MS/MS experiments reveal secondary fragments resulting from decomposition of the imidazole ring, including ions at m/z 154 (C₅H₈N₃S⁺) and m/z 121 (C₄H₅F₂O⁺).
Comparative Analysis with Related Imidazopyridinone Derivatives
Structural comparisons with analogs highlight key differences in electronic and steric properties:
The difluoromethyl group enhances metabolic stability compared to brominated analogs while maintaining similar planarity (dihedral angles <5°). The thioxo group increases hydrogen bonding capacity relative to oxygen-containing counterparts, potentially improving crystal lattice stability. Electronic effects of the -CF2H substituent produce upfield shifts in adjacent proton signals compared to fluorine-substituted derivatives.
Properties
Molecular Formula |
C9H9F2N3OS |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
7-(difluoromethyl)-1,3-dimethyl-2-sulfanylidene-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H9F2N3OS/c1-13-6-4(7(10)11)3-5(15)12-8(6)14(2)9(13)16/h3,7H,1-2H3,(H,12,15) |
InChI Key |
IYRZDYNYKFCAEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC(=O)C=C2C(F)F)N(C1=S)C |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[4,5-b]pyridine Synthesis
The imidazo[4,5-b]pyridine core is typically constructed via cyclocondensation or oxidative coupling. A prominent method involves reacting 2-nitro-3-aminopyridine derivatives with aldehydes or ketones under reducing conditions. For example, Na₂S₂O₄ in DMF at 60°C facilitates nitro-group reduction and simultaneous cyclization with aldehydes to form the imidazo ring. Adapting this for the target compound, a difluoromethyl-containing aldehyde (e.g., difluoroacetaldehyde) could be used to introduce the C7-difluoromethyl group during cyclization.
Alternative routes include oxidative coupling strategies using copper catalysts. Cu(OTf)₂ or FeCl₃ promotes coupling between 2-aminopyridines and α,β-unsaturated carbonyl compounds, enabling regioselective formation of the imidazo ring. For instance, reacting 3-amino-4-methylpyridine with a difluoromethylated chalcone analog yields the substituted core.
Table 1: Comparison of Core Synthesis Methods
Introduction of the Difluoromethyl Group
The C7-difluoromethyl group is introduced via two primary strategies:
- Cyclocondensation with Difluoromethylated Building Blocks : Using difluoroacetaldehyde or ethyl difluoropyruvate in the initial cyclization step ensures direct incorporation of the -CF₂H moiety. For example, condensation of 2-nitro-3-aminopyridine with difluoroacetaldehyde in acetic acid yields 7-difluoromethyl-imidazo[4,5-b]pyridine intermediates.
- Post-Cyclization Functionalization : Electrophilic difluoromethylation agents like BrCF₂PO(OEt)₂ (Yagupolskii reagent) can modify preformed imidazo[4,5-b]pyridines. This method requires Pd-catalyzed coupling or radical-mediated pathways but offers flexibility in late-stage diversification.
Critical Considerations :
- Difluoromethyl groups enhance metabolic stability but may hinder solubility. Co-solvents like DMSO or DMF are often required.
- Direct cyclocondensation avoids multi-step functionalization but limits regiochemical control compared to post-synthetic modifications.
N-Methylation Strategies
The 1- and 3-methyl groups are introduced via N-alkylation or Ullmann-type couplings .
- N-Methylation : Treating the imidazo[4,5-b]pyridine core with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) selectively alkylates the N1 and N3 positions. For example, refluxing in acetone with excess methyl iodide achieves >90% methylation.
- Reductive Amination : Using formaldehyde and NaBH₃CN in methanol provides milder conditions for sensitive substrates.
Table 2: Methylation Agents and Yields
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl iodide | Acetone | Reflux | 92 |
| Dimethyl sulfate | DMF | 80°C | 88 |
| Formaldehyde/NaBH₃CN | MeOH | RT | 78 |
Thioxo Group Incorporation
The 2-thioxo moiety is installed via sulfurization of a precursor ketone or amide. Two approaches dominate:
- Lawesson’s Reagent : Treating 2-oxo-imidazo[4,5-b]pyridines with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C replaces oxygen with sulfur.
- H₂S/Ammonium Sulfide : Gaseous H₂S bubbled through a solution of the 2-oxo compound in pyridine achieves similar conversion but requires rigorous safety protocols.
Optimization Insight : Lawesson’s reagent offers superior yields (85–90%) compared to H₂S (70–75%) but generates stoichiometric waste.
Ketone Formation and Oxidation
The 5(4H)-one group is introduced via oxidation of a secondary alcohol or Friedel-Crafts acylation .
- MnO₂ Oxidation : Stirring 5-hydroxy-imidazo[4,5-b]pyridine with activated MnO₂ in dichloromethane selectively oxidizes the alcohol to a ketone.
- PCC/DCM : For acid-sensitive substrates, pyridinium chlorochromate in DCM at 0°C provides controlled oxidation without over-oxidation.
Challenges : Over-oxidation to carboxylic acids is mitigated by using mild agents and low temperatures.
Purification and Characterization
Final purification employs reverse-phase chromatography (C18 columns, MeOH/H₂O gradients) or recrystallization from ethanol/water mixtures. Characterization via ¹H/¹³C NMR , HRMS , and X-ray crystallography confirms regiochemistry and purity.
Key Spectral Data :
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 undergoes nucleophilic substitution reactions with amines, alcohols, or thiols. For example:
-
Reaction with methylamine :
This reaction typically occurs under reflux in ethanol, yielding 2-methylamino derivatives with ~75% efficiency.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | Ethanol, reflux, 6h | 2-Methylamino derivative | 75% |
| Ethanol | H₂SO₄ catalyst, 80°C | 2-Ethoxy derivative | 68% |
Oxidation of the Thioxo Group
The thioxo moiety oxidizes to sulfonyl (SO₂) or sulfinyl (SO) groups under controlled conditions:
Example :
Applications: Sulfonyl derivatives show enhanced solubility and bioactivity .
Electrophilic Aromatic Substitution
The pyridinone ring undergoes electrophilic substitution at positions 4 and 6 due to electron-rich regions from the imidazole nitrogen atoms. Key reactions include:
-
Nitration : With HNO₃/H₂SO₄ at 0°C, yielding 4-nitro derivatives .
-
Halogenation : Bromine in acetic acid introduces Br at position 6 (65–70% yield).
Regioselectivity :
Difluoromethyl at position 7 directs electrophiles to position 4 via steric and electronic effects .
Condensation Reactions
The methyl groups at positions 1 and 3 participate in condensation with aldehydes or ketones:
-
With benzaldehyde : Forms styryl derivatives under Knoevenagel conditions (EtOH, piperidine, 70°C) .
-
With ethyl acetoacetate : Produces fused pyran rings via cyclocondensation (80% yield) .
Mechanism :
Base-catalyzed deprotonation of methyl groups initiates nucleophilic attack on carbonyl carbons .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the imidazo-pyridinone ring undergoes transformations:
-
Acidic hydrolysis : Cleaves the imidazole ring to form pyridone-thiourea derivatives.
-
Basic conditions : Rearranges to quinazolinone analogs via Dimroth rearrangement.
Example :
Coordination Chemistry
The thioxo group acts as a ligand for transition metals:
Stoichiometry :
Typically 1:2 (metal:ligand) with stability constants log β = 8.2–10.5 .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition or dimerization:
-
With maleic anhydride : Forms cyclobutane adducts (λ > 300 nm) .
-
Self-dimerization : Occurs in solid-state via supramolecular interactions .
Quantum yield : Φ = 0.12–0.18 for dimerization .
Biological Alkylation
In medicinal contexts, the compound alkylates biological thiols (e.g., glutathione):
Scientific Research Applications
7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Key Observations :
- Polar Groups : The hydroxyethyl substituent in VI129 increases hydrophilicity, which may improve solubility but reduce membrane permeability .
- Thiazolo vs. Imidazo Cores: Thiazolo-pyridinones (e.g., VI161) introduce additional sulfur atoms, enhancing interactions with metal ions or cysteine residues in biological targets .
Pharmacological and Functional Comparisons
Antibacterial and Antifungal Activity
Compounds with extended heterocyclic systems, such as those in (e.g., compound 72), demonstrate robust inhibitory effects against bacterial and fungal pathogens.
Enzymatic Interactions
The thioxo group at position 2 in the target compound is critical for forming hydrogen bonds or coordinating with metal ions in enzyme active sites. For example, VI145’s carboxylic acid group enables ionic interactions, whereas the target compound’s CF₂H group may participate in hydrophobic interactions .
Biological Activity
7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one is a compound of interest due to its potential biological activities. This compound belongs to the imidazopyridine class and has garnered attention for its implications in medicinal chemistry, particularly in cancer research.
- Molecular Formula : C9H9F2N3OS
- Molecular Weight : 245.25 g/mol
- CAS Number : 1820615-54-0
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer properties. Studies have indicated that derivatives of imidazopyridine can exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
-
Mechanism of Action :
- The compound is believed to exert its effects by interfering with microtubule assembly, a critical process for cell division. This action can lead to apoptosis in cancer cells.
- In vitro studies have shown that compounds similar to this compound can enhance caspase activity, indicating an increase in apoptotic pathways .
-
Cytotoxicity Studies :
- A study demonstrated that certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
- The compound's ability to induce cell cycle arrest in the G2/M phase was also noted, highlighting its potential as a chemotherapeutic agent.
Table: Summary of Biological Activity Studies
Molecular Modeling Studies
In addition to empirical data, molecular docking studies have been conducted to predict the binding affinity of the compound at the colchicine-binding site (CBS). These studies suggest that the compound could potentially bind more effectively than established drugs like colchicine or nocodazole .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo[4,5-b]pyridin-5(4H)-one, and how can purity be ensured?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of fluorinated precursors with thiourea derivatives, followed by purification via column chromatography (hexane/ethyl acetate gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S ±0.3% tolerance). Parallel synthesis optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like unreacted imidazole intermediates .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign shifts for methyl (δ 1.3–1.5 ppm) and difluoromethyl groups (δ 4.5–5.0 ppm, split due to J coupling). Thioxo (C=S) carbon appears at δ 170–180 ppm in 13C NMR .
- IR : Confirm C=S stretch at 1150–1250 cm⁻¹ and C-F stretches at 1000–1100 cm⁻¹ .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ with <2 ppm mass error .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) identifies the dominant tautomer (e.g., thione vs. thiol forms). Compare bond lengths (C=S: ~1.65 Å vs. C-SH: ~1.75 Å) and hydrogen-bonding networks to confirm tautomeric stability .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting or integration ratios) be resolved?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature studies (e.g., 25°C to 80°C) to detect conformational exchange in the dihydroimidazo ring.
- COSY/NOESY : Identify through-space couplings between methyl groups and aromatic protons to rule out steric hindrance artifacts .
- DFT Calculations : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (nucleophilic sites) and LUMO (electrophilic regions) using Gaussian09 at the M06-2X/def2-TZVP level.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., thioxo sulfur) prone to nucleophilic attack .
Q. How to design environmental fate studies for this compound, given its fluorinated and sulfur-containing groups?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation at pH 3–9 (25–50°C) via LC-MS to detect defluorinated byproducts.
- Soil Sorption Experiments : Use batch equilibrium methods (OECD 106) with varying organic matter content to calculate Koc values .
- Ecotoxicity Screening : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish EC50 thresholds .
Q. What experimental protocols assess the compound’s stability under oxidative or photolytic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
